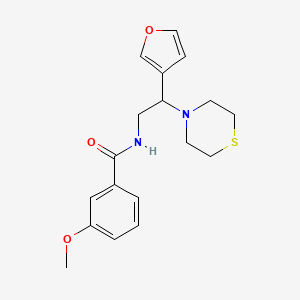

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a five-membered aromatic heterocycle containing one oxygen atom . Benzamides are a class of compounds containing a benzene ring and an amide group. The compound you mentioned seems to be a complex molecule that contains these structures.

Chemical Reactions Analysis

Furan and benzamide moieties can undergo a variety of chemical reactions. Furan can participate in electrophilic substitution, oxidation, and cycloaddition reactions . Benzamides can undergo reactions such as hydrolysis, reduction, and various substitution reactions.Wissenschaftliche Forschungsanwendungen

Rhodium(III)-Catalyzed Directed C-H Olefination

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates the chemical's utility in selective formation processes. The internal oxidant properties of the N-O bond in this context are highlighted for their mild, practical, and high-yielding nature, showcasing versatility in synthesizing valuable tetrahydroisoquinolinone products by simple substituent modifications of the directing/oxidizing group (Rakshit et al., 2011).

Bioreductively Activated Pro-Drug System

The chemical framework is explored for potential applications as a bioreductively activated pro-drug system. This involves the synthesis and cyclization of substituted 3-phenylpropenoyl azides, leading to compounds that, upon biomimetic reduction, could selectively release therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, exhibiting potent anticancer and antiangiogenic activities, highlight the chemical's potential in medical research. These compounds have shown significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity in murine models, indicating their utility in cancer therapy research (Romagnoli et al., 2015).

Anti-Tuberculosis Activity

A study on the synthesis and characterization of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has indicated potential applications in the treatment of tuberculosis. The in vitro anti-tuberculosis activities of these derivatives showcase the relevance of such compounds in developing new therapeutic agents (Bai et al., 2011).

Conformational Preferences in Drug Design

Investigations into the conformational preferences of furan- and thiophene-based arylamides provide insights into their application in drug design, especially as foldamer building blocks. Understanding the impact of intramolecular hydrogen bonding and geometrical patterns on these compounds' conformations aids in predicting foldamer structures, which is crucial for designing more effective pharmaceuticals (Galan et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-8-23-13-15)20-6-9-24-10-7-20/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJQYWUAXWHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)